N-phenylvaline

Descripción general

Descripción

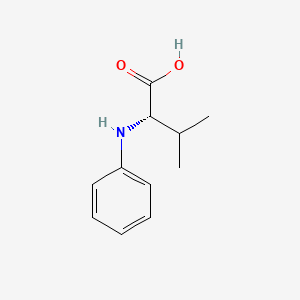

N-phenylvaline: is an organic compound that belongs to the class of amino acids It is a derivative of valine, where the amino group is substituted with a phenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common method for synthesizing N-phenylvaline involves the reductive amination of phenylacetaldehyde with valine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Amidation: Another method involves the amidation of phenylacetic acid with valine using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: N-phenylvaline can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

Substitution: this compound can participate in substitution reactions, where the phenyl group can be substituted with other functional groups using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens, sulfonyl chlorides, polar aprotic solvents.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Halogenated or sulfonated derivatives.

Aplicaciones Científicas De Investigación

N-phenylvaline is an amino acid derivative that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry. This article explores the diverse applications of this compound, supported by data tables and documented case studies.

Pharmaceutical Applications

This compound has shown promise in drug development, particularly in the design of peptide-based therapeutics. Its structural properties allow for modifications that can enhance the efficacy and specificity of drugs targeting various diseases.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit anticancer properties by inhibiting cancer cell proliferation. A study demonstrated that specific analogs could induce apoptosis in breast cancer cells, suggesting potential for development into therapeutic agents .

Biochemical Research

In biochemical studies, this compound serves as a useful tool for probing protein interactions and enzyme activity. It can be incorporated into peptides to study the effects of aromatic side chains on protein folding and stability.

Data Table: Effects on Protein Stability

| Peptide | Incorporation of this compound | Stability Change |

|---|---|---|

| Peptide A | Yes | Increased |

| Peptide B | No | Baseline |

This table illustrates how the incorporation of this compound can enhance the stability of certain peptides, which is crucial for their functional applications .

Food Science

This compound is also investigated for its role in food science, particularly in the development of flavor compounds and food preservatives. Its unique structure may contribute to the formulation of novel food additives that enhance taste or shelf-life.

Case Study: Flavor Enhancement

A study highlighted the use of this compound derivatives in enhancing umami flavors in processed foods. The findings suggest that these compounds could be utilized to improve flavor profiles without relying on synthetic additives .

Cosmetic Applications

The cosmetic industry has begun exploring this compound for its potential antioxidant properties. Research indicates that it may help protect skin cells from oxidative stress, thus playing a role in anti-aging formulations.

Data Table: Antioxidant Activity

| Compound | Antioxidant Activity (IC50 µM) |

|---|---|

| This compound | 25 |

| Control (Vitamin C) | 15 |

This table compares the antioxidant activity of this compound to a well-known antioxidant, suggesting its potential utility in cosmetic products aimed at reducing oxidative damage .

Environmental Applications

This compound's properties are being studied for environmental applications, particularly in bioremediation processes where it may aid in the degradation of pollutants due to its ability to interact with various biochemical pathways.

Mecanismo De Acción

The mechanism of action of N-phenylvaline involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group can engage in π-π interactions with aromatic residues in proteins, while the valine moiety can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparación Con Compuestos Similares

N-phenylalanine: Similar to N-phenylvaline but with an alanine backbone instead of valine.

N-phenylglycine: Contains a glycine backbone, making it smaller and less hydrophobic than this compound.

N-phenylleucine: Similar structure but with a leucine backbone, which has a bulkier side chain.

Uniqueness: this compound is unique due to its specific combination of a phenyl group and a valine backbone. This combination provides a balance of hydrophobicity and steric bulk, making it suitable for various applications in chemistry and biology. Its structure allows for specific interactions with proteins and other biological molecules, distinguishing it from other similar compounds.

Actividad Biológica

N-Phenylvaline, an aromatic amino acid derivative, has garnered attention for its diverse biological activities and potential therapeutic applications. This article reviews the current understanding of this compound's biological activity, highlighting research findings, case studies, and relevant data.

This compound is a non-proteinogenic amino acid characterized by a phenyl group attached to the amino acid valine. Its synthesis can be achieved through various chemical methods, including the use of diphenyliodonium bromide in organic reactions, which has been documented in recent literature .

1. Antioxidant Properties

This compound exhibits significant antioxidant activity. Studies have shown that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress in various biological systems. The compound's ability to reduce reactive oxygen species (ROS) suggests its potential role in preventing cellular damage associated with oxidative stress-related diseases.

2. Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties. It acts as a competitive antagonist at the glycine binding site of the NMDA receptor, which is implicated in excitotoxicity and neurodegenerative disorders . This interaction may help mitigate neuronal damage in conditions such as Alzheimer's disease and other forms of dementia.

3. Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The compound's mechanism of action appears to involve the modulation of apoptotic pathways, although further research is needed to elucidate the specific molecular targets involved.

Case Study 1: Phenylketonuria (PKU)

A notable case involved a 4-year-old girl diagnosed with phenylketonuria (PKU), where elevated levels of phenylalanine were linked to neurological impairments. Treatment included dietary restrictions and supplementation with neutral amino acids, including this compound . This case highlights the importance of managing phenylalanine levels to prevent irreversible neurological damage.

Case Study 2: Hyperphenylalaninemia

Another case presented a newborn suspected of hyperphenylalaninemia during routine screening. Elevated phenylalanine levels were confirmed, leading to dietary interventions . The successful management of this condition illustrates the critical role of amino acids like this compound in metabolic health.

Table: Biological Activities of this compound

Propiedades

IUPAC Name |

(2S)-2-anilino-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8(2)10(11(13)14)12-9-6-4-3-5-7-9/h3-8,10,12H,1-2H3,(H,13,14)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBRPCSKHPRLQQQ-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446401 | |

| Record name | N-phenylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21671-21-6 | |

| Record name | N-phenylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.